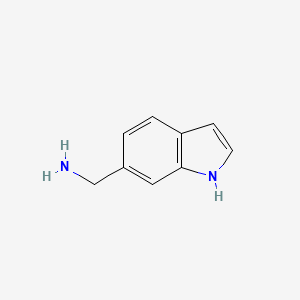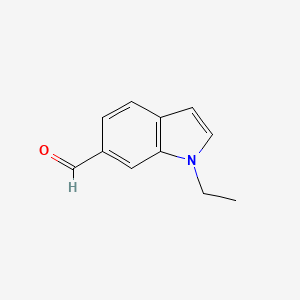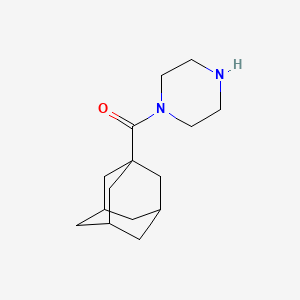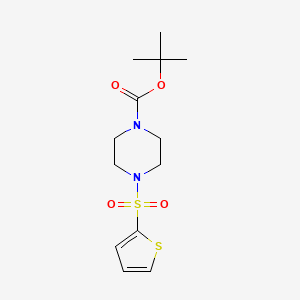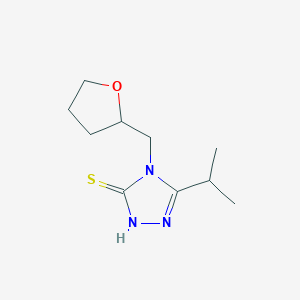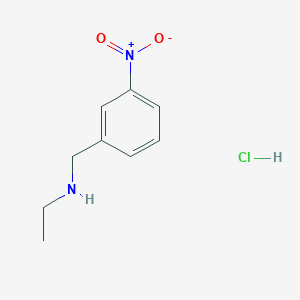![molecular formula C18H19NO6 B1341473 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate CAS No. 1048327-84-9](/img/structure/B1341473.png)
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine Oxalate are cancer cells, specifically HeLa, A549, and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer, respectively .
Mode of Action
The compound interacts with these cancer cells, inducing apoptosis (programmed cell death) and causing cell cycle arrests in both the S-phase and G2/M-phase . This means that the compound interferes with the normal cell division process, preventing the cancer cells from proliferating .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may interfere with pathways related to cell growth and division .
Pharmacokinetics
Its potent growth inhibition properties, with ic50 values generally below 5 μm against the three human cancer cells lines , suggest that it has good bioavailability.
Result of Action
The compound’s action results in potent growth inhibition of the cancer cells . Some compounds showed IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively, against HeLa and A549 cell lines . This indicates a strong antitumor effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate typically involves the reaction of benzo[1,3]dioxole with phenethylamine under specific conditions. The reaction is often catalyzed by palladium (Pd) in a C-N cross-coupling reaction . The process may involve the use of solvents such as acetone, ethyl acetate (EtOAc), and ethanol (EtOH) for crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and catalyst concentration to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are usually conducted under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-4-(tert-butyl)thiazol-2-amines: These compounds have similar structural motifs and are also studied for their anticancer properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole core and are evaluated for their anticancer activities.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate is unique due to its specific combination of the benzo[1,3]dioxole and phenethylamine moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further research in cancer therapy.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C2H2O4/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;3-1(4)2(5)6/h1-7,10,17H,8-9,11-12H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIKHRGDOZUNTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589529 |
Source


|
| Record name | Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048327-84-9 |
Source


|
| Record name | Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

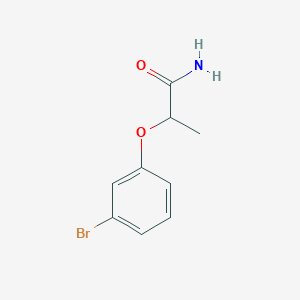
![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)


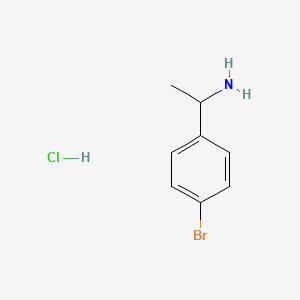
![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)
![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)
